Tabersonine hydrochloride

Description

The exact mass of the compound Tabersonine Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tabersonine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tabersonine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

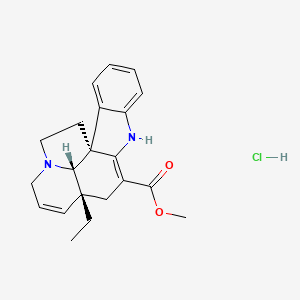

3D Structure of Parent

Properties

IUPAC Name |

methyl (1R,12R,19S)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2.ClH/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2;/h4-9,19,22H,3,10-13H2,1-2H3;1H/t19-,20-,21-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBASQSWPQOKOQI-OCIDDWSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(=C3C4(C1N(CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29479-00-3, 28972-21-6 | |

| Record name | Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-, methyl ester, hydrochloride (1:1), (5α,12R,19α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29479-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-, methyl ester, hydrochloride (1:?), (5α,12R,19α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28972-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Tabersonine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028972216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tabersonine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029479003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-, methyl ester, hydrochloride, (5α,12β,19α)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-, methyl ester, monohydrochloride, (5α,12R,19α) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TABERSONINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGR7D6J5TR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Tabersonine Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tabersonine, a naturally occurring indole alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of its hydrochloride salt, Tabersonine hydrochloride. The document delves into its intricate interactions with key signaling pathways implicated in inflammation, cancer, and other disease states. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using Graphviz (DOT language) to facilitate a deeper understanding of the complex biological processes involved.

Core Mechanisms of Action

Tabersonine hydrochloride exerts its biological effects through a multi-pronged approach, primarily targeting key nodes in inflammatory and apoptotic signaling cascades.

Anti-inflammatory Activity

A significant aspect of Tabersonine's mechanism of action is its potent anti-inflammatory effects, which are mediated through the inhibition of several critical signaling pathways.

-

NLRP3 Inflammasome Inhibition: Tabersonine hydrochloride is a selective and orally active inhibitor of the NLRP3 inflammasome.[1][2] It directly binds to the NACHT domain of the NLRP3 protein, which inhibits its ATPase activity.[1][2] This interference prevents the subsequent oligomerization of NLRP3, blocking the formation of the ASC (Apoptosis-associated speck-like protein containing a CARD) speck and the activation of caspase-1.[1][2] Consequently, the release of pro-inflammatory cytokines, notably IL-1β, is significantly reduced.[1][2]

-

NF-κB and MAPK Signaling Pathway Inhibition: Tabersonine has been shown to inhibit the K63-linked ubiquitination of TRAF6 (TNF receptor-associated factor 6).[1] This upstream inhibition leads to the blockade of the NF-κB and p38 MAPK signaling pathways, further contributing to its anti-inflammatory properties by reducing the production of various inflammatory mediators.[1][3]

-

JAK1/STAT3 Signaling Pathway Inhibition: Emerging evidence suggests that Tabersonine may also exert its anti-inflammatory effects by targeting the JAK1/STAT3 signaling pathway, indicating its potential in treating conditions like acute lung injury.[4]

Anti-tumor Activity

Tabersonine hydrochloride has demonstrated significant anti-tumor effects, particularly in hepatocellular carcinoma, by inducing apoptosis and cell cycle arrest.

-

Induction of Apoptosis: Tabersonine induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]

-

Mitochondrial Pathway: It modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[1] This disrupts the mitochondrial membrane potential, promoting the release of cytochrome c into the cytoplasm and subsequent activation of caspase-9 and caspase-3.[1]

-

Death Receptor Pathway: Tabersonine can also activate the death receptor pathway, as evidenced by the upregulation of Fas and FasL, leading to the activation of caspase-8.

-

-

PI3K/Akt Signaling Pathway Inhibition: A key mechanism underlying its pro-apoptotic effect is the inhibition of the PI3K/Akt signaling pathway.[1][5] Tabersonine has been shown to decrease the phosphorylation of Akt, a critical kinase that promotes cell survival.

-

Cell Cycle Arrest: In addition to inducing apoptosis, Tabersonine can arrest the cell cycle at the G0/G1 phase in cancer cells.[1][2] This is accompanied by the downregulation of key cell cycle regulatory proteins such as CDK4 and Cyclin D1.[1][2]

Quantitative Data

The following tables summarize the key quantitative data related to the efficacy of Tabersonine hydrochloride.

Table 1: Inhibitory Concentrations (IC50) of Tabersonine

| Target/Process | Cell Line/System | IC50 Value | Reference(s) |

| NLRP3-mediated IL-1β production | Bone Marrow-Derived Macrophages (BMDM) | 0.71 µM | [1][2] |

| Cell Viability | SMMC-7721 (Hepatocellular Carcinoma) | 7.89 ± 1.2 µM | |

| Cell Viability | Bel-7402 (Hepatocellular Carcinoma) | 5.07 ± 1.4 µM | |

| Cell Viability | HepG2 (Hepatocellular Carcinoma) | 12.39 ± 0.7 µM |

Table 2: Effective Concentrations of Tabersonine for Biological Effects

| Biological Effect | Cell Line | Concentration Range | Reference(s) |

| Apoptosis Induction | SMMC-7721 | 6.25-25 µM | [1][2] |

| Apoptosis Induction | HepG2 | 6-30 µM | [2] |

| Cell Cycle Arrest (G0/G1) | SMMC-7721 | 12.5-25 µM | [1][2] |

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of Tabersonine hydrochloride's mechanism of action are provided below.

NLRP3 Inflammasome Activation Assay

This protocol describes the induction and measurement of NLRP3 inflammasome activation in macrophages.

-

Cell Culture: Culture immortalized Bone Marrow-Derived Macrophages (iBMDMs) or THP-1 macrophages in complete DMEM medium. Seed 200,000 cells per well in a 96-well plate.

-

Priming: Prime the cells with 1 µg/mL Lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of Tabersonine hydrochloride for 1 hour.

-

Activation: Stimulate the cells with an NLRP3 activator, such as 5 µM Nigericin or 5 mM ATP, for 1-2 hours.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant for cytokine analysis.

-

IL-1β Measurement: Quantify the concentration of secreted IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Determine the IC50 value of Tabersonine hydrochloride by plotting the percentage of IL-1β inhibition against the log concentration of the compound.

Cell Viability Assay (MTT Assay)

This protocol outlines the procedure for assessing the effect of Tabersonine hydrochloride on cancer cell viability.

-

Cell Seeding: Seed hepatocellular carcinoma cells (e.g., SMMC-7721, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Tabersonine hydrochloride for 24-48 hours.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection of apoptosis in cancer cells treated with Tabersonine hydrochloride using flow cytometry.

-

Cell Treatment: Treat cells with the desired concentrations of Tabersonine hydrochloride for the indicated time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This protocol describes the measurement of changes in mitochondrial membrane potential.

-

Cell Treatment: Treat cells with Tabersonine hydrochloride as required.

-

JC-1 Staining: Incubate the treated cells with JC-1 staining solution for 15-30 minutes at 37°C.

-

Washing: Wash the cells with assay buffer to remove excess dye.

-

Analysis: Analyze the cells using a fluorescence microscope or a fluorescence plate reader. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.

Western Blotting

This protocol is for the detection of protein expression and phosphorylation status.

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Bax, Bcl-2, cleaved caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

Caption: Inhibition of the NLRP3 inflammasome pathway by Tabersonine hydrochloride.

Caption: Induction of apoptosis by Tabersonine hydrochloride via intrinsic and extrinsic pathways.

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion

Tabersonine hydrochloride is a promising natural compound with a complex and multifaceted mechanism of action. Its ability to concurrently inhibit key inflammatory pathways, such as the NLRP3 inflammasome and NF-κB signaling, and to induce apoptosis in cancer cells through the modulation of the PI3K/Akt pathway and both the intrinsic and extrinsic apoptotic cascades, highlights its therapeutic potential for a range of diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the pharmacological properties of Tabersonine hydrochloride. Future studies should continue to explore its molecular targets and expand upon its efficacy in various preclinical disease models.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

Tabersonine Hydrochloride: A Comprehensive Technical Guide on its Natural Sources, Extraction, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tabersonine, a monoterpenoid indole alkaloid, is a crucial precursor in the biosynthesis of several pharmacologically significant compounds, including the anti-cancer agent vinblastine. Its hydrochloride salt, in particular, has garnered attention for its anti-inflammatory and neuroprotective properties. This technical guide provides an in-depth overview of the natural occurrence of tabersonine, detailed methodologies for its extraction and purification, and a comprehensive analysis of the molecular signaling pathways modulated by tabersonine hydrochloride. Quantitative data on tabersonine content in various plant sources are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Natural Occurrence of Tabersonine

Tabersonine is predominantly found in several species of the Apocynaceae family. The primary and most economically viable sources for the extraction of this alkaloid are the seeds of Voacanga africana and the leaves and seeds of Catharanthus roseus (Madagascar periwinkle)[1]. Other notable plant genera that contain tabersonine include Amsonia, Stemadenia, and Tabernaemontana[2].

The concentration of tabersonine can vary significantly depending on the plant species, the specific plant part, and the geographic location. Seeds of Voacanga africana are particularly rich in tabersonine, making them a preferred source for commercial extraction.

Table 1: Quantitative Data on Tabersonine Content in Various Natural Sources

| Plant Species | Plant Part | Tabersonine Yield | Reference |

| Voacanga africana | Seeds | 1.7 g from 100 g of beans | [3] |

| Voacanga africana | Seeds | 2.4% - 2.7% | [4] |

| Voacanga africana | Seeds | Approx. 20 g per kg | [2] |

| Catharanthus roseus | Leaves | Varies | [1] |

| Catharanthus roseus | Seeds | Varies |

Experimental Protocols

Extraction and Purification of Tabersonine from Voacanga africana Seeds

This protocol is a synthesis of methodologies described in scientific literature and patents[2][3][4][5].

Materials and Equipment:

-

Dried seeds of Voacanga africana

-

Grinder or mill

-

Soxhlet apparatus

-

Petroleum ether

-

Ethyl ether

-

Ethanol

-

Acetic acid

-

Hydrochloric acid (HCl)

-

Ammonia solution (NH₄OH)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Rotary evaporator

-

Filtration apparatus (Buchner funnel, filter paper)

-

Glassware (beakers, flasks, separatory funnels)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Preparation of Plant Material:

-

Dry the Voacanga africana seeds thoroughly.

-

Grind the dried seeds to a fine powder using a grinder or mill.

-

-

Soxhlet Extraction (Defatting):

-

Place the powdered seeds in a thimble and load it into a Soxhlet extractor.

-

Extract the powder with petroleum ether for several hours to remove fatty materials. Discard the petroleum ether extract.

-

-

Alkaloid Extraction:

-

Air-dry the defatted seed powder.

-

Moisten the powder with a dilute ammonia solution to liberate the free base alkaloids.

-

Pack the alkalinized powder into a column or return it to the Soxhlet extractor.

-

Extract the alkaloids with ethyl ether or a mixture of ethanol and acetic acid until the extraction is complete (can be monitored by TLC).

-

-

Acid-Base Liquid-Liquid Extraction:

-

Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in a 2% aqueous hydrochloric acid solution.

-

Wash the acidic solution with a non-polar organic solvent (e.g., petroleum ether) to remove any remaining neutral impurities. Discard the organic layer.

-

Make the acidic aqueous solution alkaline (pH 9-10) by the dropwise addition of concentrated ammonia solution. The alkaloids will precipitate.

-

Extract the liberated alkaloids into an organic solvent such as ethyl ether or chloroform. Repeat the extraction three times.

-

Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate.

-

-

Purification by Recrystallization:

-

Filter the dried organic solution and evaporate the solvent to obtain the crude tabersonine base.

-

Dissolve the crude product in a minimal amount of hot methanol or acetone.

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

Dry the purified tabersonine crystals under vacuum.

-

-

Purification by Column Chromatography (Optional):

-

If further purification is required, dissolve the crude tabersonine in a minimal amount of a suitable solvent.

-

Load the solution onto a silica gel column packed with a non-polar solvent (e.g., hexane).

-

Elute the column with a gradient of increasing polarity, for example, by gradually adding ethyl acetate to the hexane.

-

Collect the fractions and monitor them by TLC.

-

Combine the fractions containing pure tabersonine and evaporate the solvent.

-

Synthesis of Tabersonine Hydrochloride

Materials:

-

Purified tabersonine base

-

Methanol

-

Concentrated hydrochloric acid (HCl)

-

Ethyl ether (anhydrous)

Procedure:

-

Dissolve the purified tabersonine base in a minimal amount of methanol.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise while stirring.

-

To induce precipitation of the hydrochloride salt, add anhydrous ethyl ether to the solution until it becomes cloudy.

-

Allow the mixture to stand in the cold to complete the crystallization.

-

Collect the tabersonine hydrochloride crystals by filtration.

-

Wash the crystals with a small amount of cold ethyl ether and dry them under vacuum.

Signaling Pathways and Molecular Interactions

Tabersonine hydrochloride has been shown to modulate several key signaling pathways involved in inflammation and cell survival.

Inhibition of the NLRP3 Inflammasome

Tabersonine hydrochloride is a direct inhibitor of the NLRP3 inflammasome, a multi-protein complex that plays a critical role in the innate immune response and the production of pro-inflammatory cytokines IL-1β and IL-18[6][7].

Mechanism of Inhibition: Tabersonine directly binds to the NACHT domain of the NLRP3 protein. This interaction inhibits the ATPase activity of NLRP3, which is essential for its oligomerization and the subsequent assembly of the inflammasome complex. By preventing NLRP3 oligomerization, tabersonine blocks the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1, thereby inhibiting the activation of caspase-1 and the maturation of IL-1β and IL-18[6][7].

Caption: Inhibition of NLRP3 inflammasome by Tabersonine HCl.

Modulation of NF-κB, PI3K/Akt, and p38 MAPK Pathways

Tabersonine has been demonstrated to suppress pro-inflammatory signaling by inhibiting the activation of NF-κB, PI3K/Akt, and p38 MAPK pathways. A key molecular target in this process is the TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase that acts as a crucial upstream regulator of these pathways[8].

Mechanism of Action: Tabersonine reduces the K63-linked polyubiquitination of TRAF6[8]. This post-translational modification is essential for the activation of TRAF6 and its ability to signal downstream. By inhibiting TRAF6 ubiquitination, tabersonine effectively blocks the activation of downstream kinases such as IKKβ (in the NF-κB pathway), Akt (in the PI3K/Akt pathway), and p38 MAPK. This leads to the suppression of inflammatory gene expression and promotion of cell survival. Specifically, in the NF-κB pathway, the inhibition of IKKβ prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and preventing its translocation to the nucleus. In the PI3K/Akt pathway, the lack of upstream signaling results in reduced phosphorylation and activation of Akt[9].

Caption: Inhibition of TRAF6-mediated signaling by Tabersonine HCl.

Conclusion

Tabersonine hydrochloride, derived from readily available natural sources, presents a promising scaffold for the development of novel therapeutics, particularly for inflammatory and neurodegenerative diseases. This guide provides a foundational understanding of its natural origins, practical methods for its isolation and conversion to the hydrochloride salt, and a detailed look at its molecular mechanisms of action. The provided experimental protocols and pathway diagrams are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into the therapeutic potential of this intriguing alkaloid.

References

- 1. The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US3758478A - Process of obtaining tabersonine - Google Patents [patents.google.com]

- 3. idl-bnc-idrc.dspacedirect.org [idl-bnc-idrc.dspacedirect.org]

- 4. CN102050822A - Method for extracting tabersonine from voacanga seed - Google Patents [patents.google.com]

- 5. CN111808103A - Clean production method for extracting tabersonine from African voacanga - Google Patents [patents.google.com]

- 6. Tabersonine, a natural NLRP3 inhibitor, suppresses inflammasome activation in macrophages and attenuate NLRP3-driven diseases in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tabersonine, a natural NLRP3 inhibitor, suppresses inflammasome activation in macrophages and attenuate NLRP3-driven diseases in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tabersonine attenuates lipopolysaccharide-induced acute lung injury via suppressing TRAF6 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Pathway of Tabersonine Biosynthesis in Catharanthus roseus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthesis of tabersonine in the medicinal plant Catharanthus roseus. Tabersonine is a crucial precursor to the production of valuable monoterpenoid indole alkaloids (MIAs), including the anti-cancer drugs vinblastine and vincristine. This document details the enzymatic steps, subcellular and tissue-level localization of the pathway, and the regulatory mechanisms that govern the flux of metabolites. Furthermore, it presents a compilation of quantitative data and detailed experimental protocols to serve as a valuable resource for researchers in the fields of plant biochemistry, metabolic engineering, and drug development.

Introduction

Catharanthus roseus, commonly known as the Madagascar periwinkle, is a treasure trove of complex specialized metabolites, most notably the MIAs.[1][2] The intricate biosynthetic pathways within this plant have been the subject of extensive research due to the pharmacological significance of their end products. Tabersonine, an aspidosperma-type MIA, occupies a central branch point in this metabolic network, serving as the direct precursor to vindoline, a key component of the dimeric anti-cancer alkaloids, vinblastine and vincristine.[1][3] Understanding the biosynthesis of tabersonine is therefore paramount for efforts aimed at enhancing the production of these life-saving drugs through metabolic engineering and synthetic biology approaches.

The biosynthesis of tabersonine and its subsequent conversion to vindoline is a multi-step process involving a series of enzymatic reactions that are spatially segregated within different cell types and subcellular compartments of the leaf.[1][4] This guide will dissect this complex pathway, providing a detailed overview of the enzymes involved, their functions, and the experimental evidence that has elucidated their roles.

The Biosynthetic Pathway from Strictosidine to Tabersonine

The journey to tabersonine begins with the central MIA intermediate, strictosidine. Through a series of nine enzymatic steps, strictosidine is converted to tabersonine.[5] The key enzymes in the later stages of this conversion leading to the aspidosperma scaffold of tabersonine include geissoschizine synthase, geissoschizine oxidase, and tabersonine synthase.[5][6]

The Conversion of Tabersonine to Vindoline: A Seven-Step Enzymatic Cascade

Once synthesized, tabersonine embarks on a seven-step enzymatic journey to become vindoline. This process is primarily localized within the leaves of C. roseus and is characterized by a remarkable spatial separation of enzymatic activities between the epidermis and mesophyll cells.[1][4]

Initial Steps in the Leaf Epidermis

The first two steps of the vindoline pathway occur in the leaf epidermis.[1][4]

-

16-Hydroxylation: The pathway is initiated by Tabersonine 16-hydroxylase (T16H) , a cytochrome P450 monooxygenase (CYP71D12 and CYP71D351), which hydroxylates tabersonine at the C-16 position to produce 16-hydroxytabersonine.[7][8]

-

O-Methylation: The newly formed hydroxyl group is then methylated by 16-hydroxytabersonine-O-methyltransferase (16OMT) to yield 16-methoxytabersonine.[1][7]

Subsequent Steps and Transport

The pathway continues with subsequent enzymatic modifications that are also localized to the leaf epidermis before the intermediate is transported to the mesophyll cells.

-

C-3 Oxidation: Tabersonine 3-oxygenase (T3O) , a cytochrome P450 (CYP71D1V2), catalyzes the oxidation of 16-methoxytabersonine.[1][3]

-

C-2,3-Reduction: This is followed by the action of Tabersonine 3-reductase (T3R) , an alcohol dehydrogenase, which reduces the product of the T3O reaction to form 3-hydroxy-16-methoxy-2,3-dihydrotabersonine.[1][3] The coupled action of T3O and T3R is crucial for the formation of the correct intermediate.[3]

Final Steps in the Leaf Mesophyll

The intermediate, 3-hydroxy-16-methoxy-2,3-dihydrotabersonine, is then transported to the specialized idioblast and laticifer cells within the leaf mesophyll to complete the final steps of vindoline biosynthesis.[1][4]

-

N-Methylation: N-methyltransferase (NMT) adds a methyl group to the indole nitrogen.

-

C-4 Hydroxylation: Desacetoxyvindoline-4-hydroxylase (D4H) , a 2-oxoglutarate-dependent dioxygenase, hydroxylates the C-4 position.

-

O-Acetylation: Finally, Deacetylvindoline-4-O-acetyltransferase (DAT) acetylates the C-4 hydroxyl group to produce vindoline.

Quantitative Data

Table 1: Gene Expression Levels in C. roseus Leaf Tissues

| Gene | Enzyme | Relative Expression (Epidermis vs. Whole Leaf) | Reference |

| T16H2 | Tabersonine 16-hydroxylase 2 | Enriched (4- to 5-fold) | [6] |

| 16OMT | 16-hydroxytabersonine O-methyltransferase | Enriched (4- to 5-fold) | [6] |

| NMT | 3-hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferase | 3-fold higher in epidermis | [1] |

| D4H | Desacetoxyvindoline-4-hydroxylase | Ratio of 0.5 or less | [6] |

| DAT | Deacetylvindoline-4-O-acetyltransferase | Ratio of 0.5 or less | [6] |

Table 2: Vindoline Production in Engineered Saccharomyces cerevisiae

| Engineering Strategy | Vindoline Titer (mg/L) | Reference |

| Initial seven-gene pathway expression | Not specified, but low | [1] |

| Multi-strategy metabolic engineering | ~16.5 | [9] |

Experimental Protocols

Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus

This protocol is adapted from methodologies used to functionally characterize genes in the tabersonine biosynthesis pathway.[8][10]

Objective: To transiently silence the expression of a target gene in C. roseus to study its function in vivo.

Materials:

-

Agrobacterium tumefaciens strain GV3101

-

pTRV1 and pTRV2 VIGS vectors

-

C. roseus seedlings (2-3 weeks old)

-

Infiltration medium (10 mM MES, pH 5.6, 10 mM MgCl₂, 200 µM acetosyringone)

-

Liquid LB medium with appropriate antibiotics

-

Spectrophotometer

-

Centrifuge

-

Syringes (1 mL, without needle)

Procedure:

-

Construct Preparation: Clone a 300-400 bp fragment of the target gene into the pTRV2 vector.

-

Agrobacterium Transformation: Transform the pTRV1 and the pTRV2-gene construct into separate A. tumefaciens GV3101 cells by electroporation.

-

Culture Preparation: Inoculate 5 mL of LB medium containing appropriate antibiotics with a single colony of each transformed Agrobacterium strain. Grow overnight at 28°C with shaking.

-

Inoculum Preparation: Inoculate 50 mL of LB medium with the overnight culture and grow to an OD₆₀₀ of 1.0-1.5.

-

Cell Harvest and Resuspension: Pellet the cells by centrifugation at 4000 x g for 10 min. Resuspend the pellets in infiltration medium to a final OD₆₀₀ of 1.5.

-

Induction: Incubate the resuspended cells at room temperature for 3-4 hours to induce the virulence genes.

-

Infiltration: Mix equal volumes of the Agrobacterium cultures containing pTRV1 and pTRV2-gene. Infiltrate the underside of the cotyledons or young leaves of C. roseus seedlings using a 1 mL syringe without a needle.

-

Plant Growth and Observation: Grow the infiltrated plants in a controlled environment (16 h light/8 h dark photoperiod, 25°C). Observe for the silencing phenotype, typically 2-3 weeks post-infiltration. A control using a pTRV2 vector targeting a marker gene like phytoene desaturase (PDS), which results in photobleaching, is recommended.[5]

-

Analysis: Harvest silenced tissues for metabolite analysis (LC-MS) and gene expression analysis (qRT-PCR).

In Vitro Enzyme Assay for Tabersonine 16-Hydroxylase (T16H)

This protocol is a generalized procedure based on coupled enzyme assays.[1]

Objective: To determine the enzymatic activity of T16H.

Materials:

-

Microsomal fraction from a heterologous expression system (e.g., yeast, insect cells) expressing T16H.

-

Tabersonine (substrate)

-

NADPH

-

16-hydroxytabersonine-O-methyltransferase (16OMT)

-

S-adenosyl-L-methionine (SAM)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Quenching solution (e.g., ethyl acetate)

-

LC-MS for product analysis

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, microsomal protein containing T16H, and NADPH.

-

Pre-incubation: Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

-

Initiation of Reaction: Start the reaction by adding tabersonine.

-

Coupled Reaction: For a coupled assay to facilitate product detection, add 16OMT and SAM to the reaction mixture. This will convert the 16-hydroxytabersonine product to the more stable 16-methoxytabersonine.

-

Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at the optimal temperature with gentle shaking.

-

Termination of Reaction: Stop the reaction by adding a quenching solution, such as ethyl acetate.

-

Extraction: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.

-

Analysis: Collect the organic phase, evaporate to dryness, and resuspend in a suitable solvent for LC-MS analysis to quantify the product (16-hydroxytabersonine or 16-methoxytabersonine).

Metabolite Extraction and LC-MS Analysis

This protocol provides a general framework for the extraction and analysis of tabersonine and its derivatives.[9][11]

Objective: To extract and quantify tabersonine and its downstream metabolites from plant tissue or yeast cultures.

Materials:

-

Plant tissue (e.g., C. roseus leaves) or yeast culture

-

Extraction solvent (e.g., methanol or ethyl acetate)

-

Liquid nitrogen

-

Mortar and pestle or homogenizer

-

Centrifuge

-

Vortex mixer

-

LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)

Procedure:

-

Sample Preparation:

-

Plant Tissue: Freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Yeast Culture: Pellet the yeast cells by centrifugation. The supernatant can also be analyzed for secreted metabolites.

-

-

Extraction: Add the extraction solvent to the powdered tissue or cell pellet. Vortex vigorously for 1-2 minutes.

-

Sonication (Optional): Sonicate the sample for 10-15 minutes to enhance extraction efficiency.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 x g) for 10-15 minutes to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Drying and Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

-

LC-MS Analysis:

-

Column: Use a C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typically used.

-

Detection: Use a mass spectrometer in positive ion mode to detect and quantify the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns. Authentic standards should be used for confirmation and quantification.

-

Visualizations

Caption: Biosynthesis pathway of vindoline from tabersonine in C. roseus.

Caption: Experimental workflow for Virus-Induced Gene Silencing (VIGS).

Conclusion

The biosynthesis of tabersonine and its conversion to vindoline in Catharanthus roseus is a highly complex and tightly regulated process. The spatial separation of enzymatic steps between different leaf cell types highlights the sophisticated metabolic organization within this plant. The information compiled in this technical guide, including the detailed pathway, quantitative data, and experimental protocols, provides a solid foundation for researchers aiming to further unravel the intricacies of MIA biosynthesis. A thorough understanding of this pathway is essential for developing effective metabolic engineering strategies to increase the production of valuable anti-cancer alkaloids and for exploring the potential of synthetic biology to create novel production platforms.

References

- 1. Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPLC-ESI-HRMS/MS-Based Metabolite Profiling and Bioactivity Assessment of Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pure.mpg.de [pure.mpg.de]

- 6. Two Tabersonine 6,7-Epoxidases Initiate Lochnericine-Derived Alkaloid Biosynthesis in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression of tabersonine 16-hydroxylase and 16-hydroxytabersonine-O-methyltransferase in Catharanthus roseus hairy roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Virus-induced gene silencing in Catharanthus roseus by biolistic inoculation of tobacco rattle virus vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A virus-induced gene silencing approach to understanding alkaloid metabolism in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Screening of Catharanthus roseus secondary metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Tabersonine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tabersonine, a terpene indole alkaloid predominantly found in the medicinal plants of the Apocynaceae family, such as Catharanthus roseus and Voacanga africana, has emerged as a molecule of significant pharmacological interest. Beyond its established role as a crucial biosynthetic precursor to the potent anticancer vinca alkaloids, vinblastine and vincristine, tabersonine itself and its derivatives exhibit a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the pharmacological properties of tabersonine and its key derivatives, with a focus on their anticancer, anti-inflammatory, and neuroprotective effects. The document details the underlying molecular mechanisms, summarizes quantitative data, provides comprehensive experimental protocols for key assays, and visualizes complex signaling pathways and workflows to facilitate further research and drug development endeavors.

Anticancer Activities

Tabersonine has demonstrated notable anticancer properties against various cancer cell lines. Its cytotoxic and apoptotic effects are attributed to its ability to modulate key signaling pathways involved in cell survival, proliferation, and death.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of tabersonine in different human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| HepG2 | Hepatocellular Carcinoma | 12.39 ± 0.7 | [1] |

| SMMC7721 | Hepatocellular Carcinoma | 7.89 ± 1.2 | [1] |

| Bel7402 | Hepatocellular Carcinoma | 5.07 ± 1.4 | [1] |

| BT549 | Triple-Negative Breast Cancer | 18.1 | [2] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 27.0 | [2] |

Signaling Pathways in Anticancer Action

Tabersonine exerts its anticancer effects by targeting critical signaling pathways that regulate cell fate. The PI3K/Akt and Death Receptor pathways have been identified as key mediators of tabersonine-induced apoptosis in cancer cells.[3]

Diagram: Tabersonine-Induced Apoptotic Signaling Pathways

Caption: Tabersonine induces apoptosis via PI3K/Akt inhibition and death receptor activation.

Experimental Protocols

Objective: To determine the cytotoxic effect of tabersonine on cancer cells.

Methodology:

-

Seed 1x10⁵ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[1]

-

Treat the cells with various concentrations of tabersonine (e.g., 6, 12, 18, 24, 30 µM) and a vehicle control (DMSO) for 24 hours.[1]

-

Add 100 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[1]

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 450 nm using a microplate reader to determine cell viability.[1]

Objective: To assess the long-term proliferative capacity of cancer cells after tabersonine treatment.

Methodology:

-

Seed 1.5x10⁶ cells per well in 6-well plates and incubate for 24 hours.[1]

-

Treat cells with different concentrations of tabersonine for 24 hours.[1]

-

Replace the medium with fresh medium and incubate for approximately two weeks, changing the medium every 3 days.[1]

-

After two weeks, discard the medium, wash the wells with PBS, and fix the colonies with 4% paraformaldehyde for 30 minutes.

-

Stain the colonies with 0.2% crystal violet for 30 minutes.[1]

-

Wash the wells with water, air dry, and count the number of colonies.

Objective: To evaluate the antitumor efficacy of tabersonine in a living organism.

Methodology:

-

Subcutaneously inject 2x10⁷ HepG2 cells into the flank of male BALB/c nude mice.[1]

-

Once tumors are palpable (after approximately 3 days), randomly assign mice to treatment groups.[1]

-

Administer tabersonine (e.g., 25 mg/kg and 50 mg/kg) or a vehicle control via gavage daily for three consecutive weeks.[1]

-

Measure tumor volume every three days using a caliper (Volume = 0.5 x length x width²).

-

At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunofluorescence).[1]

Diagram: Experimental Workflow for In Vivo Xenograft Study

References

The Crucial Role of Tabersonine in Vinblastine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of tabersonine as a precursor in the synthesis of the potent anticancer agent, vinblastine. Vinblastine, a dimeric monoterpenoid indole alkaloid, is formed through the coupling of two monomeric precursors: vindoline and catharanthine. Tabersonine serves as a key starting material in the biosynthetic pathway leading to vindoline, making its availability and efficient conversion critical for the production of this life-saving chemotherapeutic.

This document provides a comprehensive overview of the biosynthetic and semi-synthetic pathways, detailed experimental protocols for key chemical transformations, and a quantitative analysis of reaction yields.

The Biosynthetic Pathway: From Tabersonine to Vindoline

The biosynthesis of vindoline from tabersonine is a complex, multi-step enzymatic process that has been extensively studied and reconstituted in various expression systems, including yeast and plants like Nicotiana benthamiana.[1][2] This pathway involves a series of hydroxylations, methylations, and rearrangements catalyzed by specific enzymes.

The seven-step enzymatic conversion of tabersonine to vindoline is a critical part of the overall vinblastine biosynthetic pathway.[3] The key enzymes involved in this transformation are:

-

Tabersonine 16-hydroxylase (T16H)

-

16-hydroxytabersonine-O-methyltransferase (16OMT)

-

Tabersonine 3-oxygenase (T3O)

-

Tabersonine 3-reductase (T3R)

-

N-methyltransferase (NMT)

-

Desacetoxyvindoline 4-hydroxylase (D4H)

-

Deacetylvindoline 4-O-acetyltransferase (DAT)

The concerted action of these enzymes, often localized in different cellular compartments, highlights the complexity of producing vindoline in a heterologous system.

Semi-Synthesis of Vinblastine: The Chemical Coupling

The final and crucial step in producing vinblastine is the chemical coupling of vindoline (derived from tabersonine) and catharanthine. This semi-synthetic approach is the most common method for industrial production due to the extremely low natural abundance of vinblastine. Two primary methods have been developed for this coupling: the Polonovski-Potier reaction and the more recent and efficient Fe(III)-promoted coupling.

Fe(III)-Promoted Coupling of Vindoline and Catharanthine

This biomimetic approach has emerged as a superior method for the synthesis of vinblastine, offering high yields and stereoselectivity. The reaction proceeds via the formation of anhydrovinblastine, which is then oxidized to vinblastine.

A significant advantage of this method is the exclusive formation of the natural C16' stereochemistry in the coupling product.

Polonovski-Potier Reaction

The Polonovski-Potier reaction is an older method for coupling vindoline and catharanthine. It involves the activation of catharanthine N-oxide with trifluoroacetic anhydride to generate a reactive iminium species that then couples with vindoline. While historically significant, this method generally results in lower yields and a mixture of stereoisomers compared to the Fe(III)-promoted coupling.

Quantitative Data Presentation

The following tables summarize the quantitative data for the key chemical steps in the semi-synthesis of vinblastine.

Table 1: Comparison of Coupling Methods for Anhydrovinblastine Synthesis

| Method | Oxidant/Reagent | Temperature | Yield of Anhydrovinblastine | Stereoselectivity (natural C16') | Reference |

| Fe(III)-Promoted | FeCl₃ (5 equiv) | 23 °C | ~90% | Exclusive | [1] |

| Polonovski-Potier | Catharanthine N-oxide, (CF₃CO)₂O | -78 °C | Moderate | >5:1 | [1] |

| Polonovski-Potier | Catharanthine N-oxide, (CF₃CO)₂O | 0 °C | Moderate | 1:1 | [1] |

Table 2: Yields for the One-Pot Fe(III)-Promoted Synthesis of Vinblastine

| Product | Yield | Diastereomeric Ratio (Vinblastine:Leurosidine) | Reference |

| Vinblastine | 40-43% | ~2:1 | [1] |

| Leurosidine (C20' isomer) | 20-23% | ~2:1 | [1] |

| Anhydrovinblastine | ~10% | N/A | [1] |

| Total Coupled Products | >80% | [1] |

Experimental Protocols

Protocol for Fe(III)-Promoted Coupling and In Situ Oxidation to Vinblastine

This protocol is adapted from the literature and describes a one-pot synthesis of vinblastine from vindoline and catharanthine.

Materials:

-

Vindoline

-

Catharanthine

-

Ferric chloride (FeCl₃)

-

Trifluoroethanol (CF₃CH₂OH)

-

0.1 N Hydrochloric acid (HCl)

-

Ferric oxalate (Fe₂(ox)₃)

-

Sodium borohydride (NaBH₄)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Coupling Reaction:

-

In a suitable reaction vessel, dissolve catharanthine and vindoline in a mixture of 0.1 N HCl and trifluoroethanol.

-

Add 5 equivalents of FeCl₃ to the solution at 23 °C.

-

Stir the reaction mixture to facilitate the formation of the anhydrovinblastine iminium ion intermediate.

-

-

In Situ Oxidation:

-

In a separate vessel, prepare a solution of ferric oxalate (10 equivalents) cooled to 0 °C and saturate it with air.

-

Add the reaction mixture from the coupling step to the ferric oxalate solution.

-

Slowly add sodium borohydride (20 equivalents) to the combined mixture. This initiates both the reduction of the iminium ion and the oxidation of the double bond.

-

-

Work-up and Purification:

-

After the reaction is complete, quench the reaction with a suitable reagent.

-

Extract the crude product mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are then washed, dried, and concentrated under reduced pressure.

-

The crude product is then subjected to purification.

-

Protocol for the Polonovski-Potier Reaction

This protocol outlines the general procedure for the Polonovski-Potier coupling.

Materials:

-

Catharanthine

-

m-Chloroperoxybenzoic acid (m-CPBA) or other suitable oxidizing agent

-

Vindoline

-

Trifluoroacetic anhydride ((CF₃CO)₂O)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Sodium borohydride (NaBH₄) for reduction

Procedure:

-

Formation of Catharanthine N-oxide:

-

Dissolve catharanthine in anhydrous dichloromethane and cool the solution.

-

Add m-CPBA to the solution to form catharanthine N-oxide.

-

-

Coupling Reaction:

-

To the solution containing catharanthine N-oxide, add a solution of vindoline in anhydrous dichloromethane.

-

Cool the mixture to the desired temperature (e.g., -78 °C for improved stereoselectivity).

-

Slowly add trifluoroacetic anhydride to the reaction mixture.

-

-

Reductive Work-up:

-

After the reaction is complete, quench the reaction and perform a reductive work-up using sodium borohydride to obtain anhydrovinblastine.

-

-

Purification:

-

The crude anhydrovinblastine is then purified using standard chromatographic techniques.

-

Purification of Vinblastine

The final purification of vinblastine from the reaction mixture is crucial to obtain a product of high purity suitable for pharmaceutical applications. A multi-step process is typically employed.

-

Formylation: This step can be used to protect certain functional groups and facilitate purification.

-

Recrystallization: The crude product is dissolved in a suitable solvent (e.g., methanol) and allowed to crystallize, which helps in removing impurities.

-

Acidification and Salification: Vinblastine is often converted to its sulfate salt to improve its stability and facilitate handling. This involves dissolving the free base in a suitable solvent and treating it with sulfuric acid.

-

Methanol Pulping: This involves suspending the vinblastine sulfate in methanol to wash away remaining impurities.

The final product is then dried under vacuum to yield high-purity vinblastine sulfate.

Conclusion

Tabersonine is a vital precursor in the synthesis of vinblastine, serving as the biosynthetic starting point for the vindoline moiety. The semi-synthetic coupling of vindoline and catharanthine, particularly through the efficient Fe(III)-promoted method, represents a cornerstone of modern vinblastine production. The detailed protocols and quantitative data presented in this guide offer valuable insights for researchers and professionals in the field of natural product synthesis and drug development, paving the way for further optimization and innovation in the production of this essential anticancer drug.

References

- 1. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Early Studies on the Anti-inflammatory Effects of Tabersonine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tabersonine, a naturally occurring indole alkaloid predominantly isolated from plants of the Apocynaceae family, such as Catharanthus roseus, has recently emerged as a compound of significant interest in pharmacological research. Initially investigated for its anti-cancer properties, early and contemporary studies have progressively unveiled its potent anti-inflammatory activities across a spectrum of preclinical models. This technical guide provides an in-depth overview of the foundational studies that have elucidated the anti-inflammatory mechanisms of tabersonine, offering detailed experimental protocols, quantitative data, and visualizations of the key signaling pathways involved. The evidence suggests that tabersonine exerts its effects through the modulation of multiple critical inflammatory cascades, including the NF-κB, MAPK, PI3K-Akt, and NLRP3 inflammasome pathways, positioning it as a promising candidate for further drug development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies, demonstrating the dose-dependent anti-inflammatory efficacy of tabersonine.

Table 1: In Vitro Anti-inflammatory Activity of Tabersonine

| Model System | Inflammatory Stimulus | Tabersonine Concentration | Measured Endpoint | Result | Reference |

| Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | 0.71 µM | IL-1β Production | IC₅₀ Value | [1][2] |

| BMDMs | LPS + ATP | 1, 5, 10 µM | Caspase-1 (p20) Cleavage | Dose-dependent reduction | [1] |

| BMDMs | LPS + ATP | 1, 5, 10 µM | IL-1β Secretion | Dose-dependent reduction | [1] |

| BV2 Microglia | LPS (1 µg/mL) | 3, 6, 10 µM | Nitric Oxide (NO) Production | Dose-dependent reduction | [3][4] |

| BV2 Microglia | LPS (1 µg/mL) | 3, 6, 10 µM | iNOS Protein Expression | Dose-dependent reduction | [3] |

| BV2 Microglia | LPS (1 µg/mL) | 10 µM | TNF-α, IL-6, IL-1β Production | Significant inhibition | [3][4] |

| Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) | IL-1β | 20 µM | IL-6, IL-8, MMP3 Expression | Significant decrease | [5] |

Table 2: In Vivo Anti-inflammatory Activity of Tabersonine

| Animal Model | Disease Induction | Tabersonine Dosage | Key Findings | Reference |

| C57BL/6 Mice | Lipopolysaccharide (LPS) | Not specified | Attenuated lung pathological injury, inhibited neutrophil infiltration, reduced MPO activity. | [6] |

| C57BL/6 Mice | Lipopolysaccharide (LPS) | 20, 40 mg/kg | Alleviated lung injury and inflammatory infiltration. | [7] |

| Collagen-Induced Arthritis (CIA) Mice | Collagen | Not specified | Significantly reduced paw and joint swelling, inhibited inflammatory cytokine expression. | [5] |

Key Experimental Protocols

This section details the methodologies employed in seminal studies to evaluate the anti-inflammatory effects of tabersonine.

Inhibition of NLRP3 Inflammasome Activation in Macrophages

-

Cell Culture: Bone Marrow-Derived Macrophages (BMDMs) were isolated from 8-week-old mice and cultured for 7 days in DMEM supplemented with 10% FBS and 20% L929 cell supernatants. Human THP-1 monocytes were differentiated into macrophages using 100 ng/mL phorbol 12-myristate 13-acetate (PMA) overnight.[1]

-

Inflammasome Activation:

-

Priming: BMDMs (1x10⁶ cells/mL) were primed with 500 ng/mL Lipopolysaccharide (LPS) for 3 hours.[1]

-

Treatment: Cells were pre-treated with various concentrations of tabersonine (e.g., 1, 5, 10 µM) for 30 minutes.[1]

-

Activation: The NLRP3 inflammasome was then activated by stimulating the cells with ATP (2.5 mM) for 30 minutes or Nigericin (10 µM) for 30 minutes.[1]

-

-

Endpoint Analysis:

-

Cytokine Measurement: Interleukin-1β (IL-1β) levels in the cell culture supernatants were quantified using an enzyme-linked immunosorbent assay (ELISA).[1]

-

Western Blotting: Cell lysates and supernatants were collected to analyze the cleavage of Caspase-1 (p20 subunit) and processing of pro-IL-1β via SDS-PAGE and immunoblotting.[1]

-

Neuroinflammation in BV2 Microglia

-

Cell Culture: Murine BV2 microglial cells were cultured in high-glucose DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.[8]

-

Induction of Neuroinflammation:

-

Pre-treatment: BV2 cells were pre-treated with non-cytotoxic concentrations of tabersonine (3, 6, and 10 µM) for 4 hours.[3][8]

-

Stimulation: Neuroinflammation was induced by treating the cells with LPS (1 µg/mL) for a specified duration (1 hour for signaling pathway analysis, 24 hours for mediator production).[3][8]

-

-

Endpoint Analysis:

-

Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess assay.[3]

-

Western Blotting: Whole-cell lysates were used to determine the protein expression levels of inducible nitric oxide synthase (iNOS) and key proteins in the NF-κB pathway, including phosphorylated and total forms of IKK and p65, and total IκBα.[3][8]

-

Cytokine Analysis: Levels of TNF-α, IL-6, and IL-1β in the supernatant were measured by ELISA.[4]

-

LPS-Induced Acute Lung Injury (ALI) in Mice

-

Animal Model: Male C57BL/6 mice were used.[6]

-

ALI Induction and Treatment:

-

Endpoint Analysis:

-

Histopathology: Lungs were harvested, fixed in formalin, and embedded in paraffin. Sections were stained with Hematoxylin and Eosin (H&E) to assess lung tissue injury, including edema, inflammatory cell infiltration, and alveolar damage.[11]

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid was collected to measure total protein concentration (as an indicator of vascular permeability) and to count total and differential inflammatory cells (e.g., neutrophils).[11]

-

Myeloperoxidase (MPO) Activity: Lung tissue homogenates were assayed for MPO activity as a quantitative measure of neutrophil infiltration.[6]

-

Cytokine Levels: Concentrations of TNF-α, IL-6, and IL-1β in BAL fluid or lung homogenates were determined by ELISA.[6][11]

-

Mechanisms of Action and Signaling Pathways

Early investigations have revealed that tabersonine's anti-inflammatory effects are not mediated by a single target but rather by the modulation of several interconnected signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses. Tabersonine has been shown to inhibit this pathway at multiple levels. In LPS-stimulated BV2 microglia, tabersonine prevents the phosphorylation and activation of IKK, which in turn blocks the degradation of the inhibitory protein IκBα.[3] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes like iNOS, TNF-α, IL-6, and IL-1β.[3][4] A related mechanism identified in a model of acute lung injury involves the suppression of K63-linked polyubiquitination of TRAF6, an upstream activator of the NF-κB pathway.[6]

References

- 1. Tabersonine, a natural NLRP3 inhibitor, suppresses inflammasome activation in macrophages and attenuate NLRP3-driven diseases in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tabersonine Inhibits the Lipopolysaccharide-Induced Neuroinflammatory Response in BV2 Microglia Cells via the NF-κB Signaling Pathway [mdpi.com]

- 4. Tabersonine Inhibits the Lipopolysaccharide-Induced Neuroinflammatory Response in BV2 Microglia Cells via the NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory Effects of Tabersonine in Rheumatoid Arthritis [xiahepublishing.com]

- 6. Tabersonine attenuates lipopolysaccharide-induced acute lung injury via suppressing TRAF6 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tabersonine inhibits inflammation and apoptosis through the JAK1/STAT3 signaling pathway to alleviate LPS-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tabersonine Inhibits the Lipopolysaccharide-Induced Neuroinflammatory Response in BV2 Microglia Cells via the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. R( R)Lipopolysaccharide-induced acute lung injury in experimental male albino rats. [mjmr.journals.ekb.eg]

- 11. researchgate.net [researchgate.net]

Technical Guide: Discovery and Isolation of Tabersonine from Voacanga africana

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tabersonine (C₂₁H₂₄N₂O₂) is a monoterpenoid indole alkaloid of significant interest due to its biological activities and its role as a crucial precursor in the synthesis of potent anticancer agents like vincristine and vinblastine.[1][2] Voacanga africana, a tree native to tropical Africa, is a primary natural source of tabersonine, where it is found in high concentrations, particularly within the seeds.[3] This document provides a comprehensive technical overview of the discovery of tabersonine in V. africana and details various methodologies for its efficient isolation and purification. It includes structured data tables for quantitative comparison, detailed experimental protocols, and workflow diagrams to guide researchers in the extraction and handling of this valuable phytochemical.

Discovery and Significance

While tabersonine was known from other plant species of the Apocynaceae family, its identification in Voacanga africana seeds marked a significant development, providing a more abundant and accessible source for the alkaloid.[4] Traditionally, various parts of the V. africana tree have been used in African medicine. Scientific investigation revealed that the seeds are particularly rich in tabersonine, whereas the bark contains other alkaloids like ibogaine and voacangine.[3] The primary significance of tabersonine lies in its role as a biosynthetic intermediate for more complex alkaloids, most notably vindoline, which is a necessary component for producing vinblastine.[5][6] Its own therapeutic potential is also an area of active research, with studies indicating anti-inflammatory, acetylcholinesterase inhibitory, and antitumor properties.[1]

Table 1: Chemical Properties of Tabersonine

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₄N₂O₂ | [7][8] |

| Molecular Weight | 336.43 g/mol | [7][8] |

| CAS Number | 4429-63-4 | [7][8] |

| Melting Point | 196 °C | [8] |

| Appearance | Pale yellow to white crystalline powder | [9] |

Isolation Methodologies

The isolation of tabersonine from Voacanga africana primarily involves two main strategies: acid-base extraction, which leverages the alkaline nature of the compound, and organic solvent extraction, which relies on its solubility. Subsequent purification is typically achieved through chromatography and recrystallization.

Acid-Base Extraction

This classical method for alkaloid extraction involves an initial extraction with an acidic aqueous solution to protonate the tabersonine, rendering it water-soluble. The aqueous extract is then separated from the solid plant material, made alkaline to deprotonate the alkaloid, and finally extracted with an organic solvent.

Organic Solvent Extraction

Direct extraction with organic solvents offers an alternative that can be more efficient and avoid the extensive use of aqueous solutions. This often involves a pre-treatment or defatting step, followed by extraction with a suitable solvent or solvent mixture. Purification is then accomplished through column chromatography.

The general workflow for the isolation and purification of tabersonine is depicted below.

Caption: General workflow for Tabersonine isolation.

Experimental Protocols

Protocol 1: Acid-Base Extraction from Seeds

This protocol is adapted from a procedure developed to maximize yield and purity from ground Voacanga africana beans.[10]

Methodology:

-

Acidic Extraction: Grind 100g of V. africana beans and place them in a 1 L Erlenmeyer flask. Add 1 L of 1% aqueous sulfuric acid and stir the mixture overnight.

-

Separation: Cease stirring and allow the plant material to settle. Siphon off the acidic aqueous extract.

-

Salting Out (Optional): To the acid extract, add 100 g of sodium chloride (NaCl) and let the solution sit overnight to aid in the subsequent separation.

-

Basification: Make the solution alkaline by adding a suitable base, such as an ammonia solution, until the pH is approximately 10-11.

-

Solvent Extraction: Transfer the alkaline solution to a separatory funnel. Extract the aqueous layer multiple times with chloroform.

-

Drying and Concentration: Combine the chloroform layers, dry with a drying agent like magnesium sulfate (MgSO₄), and remove the solvent using a rotary evaporator. This yields crude tabersonine hydrochloride.

-

Recrystallization: Recrystallize the crude product from acetone to obtain pure tabersonine hydrochloride.

Table 2: Quantitative Data for Protocol 1

| Parameter | Value | Reference |

| Starting Material | 100 g ground beans | [10] |

| Acidic Solvent | 1 L of 1% H₂SO₄ | [10] |

| Extraction Solvent | Chloroform | [10] |

| Crude Yield | 2.2 g | [10] |

| Final Yield (after recrystallization) | 1.7 g (1.7% yield) | [10] |

Protocol 2: "Clean Production" Solvent Extraction

This protocol is based on a patented method designed for industrial-scale production, minimizing the use of inorganic acids and alkalis.[11]

Methodology:

-

Reflux Extraction: Crush V. africana fruit/seed material (e.g., 100 kg) and place it in an extraction tank. Add a mixed solvent consisting of a lipophilic organic solvent (e.g., 6# solvent oil or petroleum ether) and a medium-polarity organic solvent (e.g., ethyl acetate) in a ratio of approximately 15-20:1 (V/V). The total solvent volume should be 15-20 times the weight of the raw material (L/kg). Heat the mixture and reflux for a set period. Filter to obtain the extract.

-

Chromatography (Adsorption): Pass the mixed solvent extract through a silica gel chromatography column. Collect the effluent and concentrate it to remove the solvent, yielding volatile oils.

-

Chromatography (Elution): Elute the silica gel column with a mixed solvent of 6# solvent oil and ethyl acetate (e.g., 8:1 V/V ratio) containing a small amount of acid (e.g., 0.5% acetic acid).

-

Crystallization and Isolation: Collect the eluent and concentrate it under reduced pressure until the solid concentration is 20-25%. Cool the concentrate to 5-10 °C and stir at 30-90 rpm for 12-24 hours to induce crystallization.

-

Final Step: Perform suction filtration to collect the crystals and dry them to obtain the final tabersonine product.

Table 3: Quantitative Data for Protocol 2 Example

| Parameter | Value | Reference |

| Eluent Ratio (Solvent Oil:Ethyl Acetate) | 8:1 (V/V) | [11] |

| Crystallization Temperature | 6 °C | [11] |

| Crystallization Time | 18 hours | [11] |

| Final Product Yield (from 100kg raw material) | 2.22 kg (2.22% yield) | [11] |

| Purity (by HPLC) | 98.85% | [11] |

Biosynthetic Pathway of Tabersonine Derivatives

Tabersonine is a pivotal intermediate in the biosynthesis of vindoline, a complex alkaloid found in Catharanthus roseus. The pathway involves a series of enzymatic modifications. Understanding this pathway is critical for metabolic engineering efforts aimed at increasing the production of valuable downstream alkaloids.

Caption: Biosynthetic pathway from Tabersonine to Vindoline.

This pathway illustrates the conversion of tabersonine through a series of enzymatic steps, including hydroxylation (T16H), methylation (16OMT, NMT), another hydroxylation (D4H), and finally acetylation (DAT) to form vindoline.[5][6]

Conclusion

Voacanga africana stands out as a robust natural source for the bulk isolation of tabersonine. The choice of isolation methodology, whether a traditional acid-base extraction or a more modern streamlined solvent-based approach, depends on the desired scale, purity requirements, and available resources. The protocols and quantitative data presented in this guide offer a solid foundation for researchers to develop and optimize their own extraction processes. The critical role of tabersonine as a precursor in high-value pharmaceutical synthesis ensures that efficient isolation from natural sources like V. africana will remain a key focus for the scientific and drug development communities.

References

- 1. Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Chemical and DNA analyses for the products of a psychoactive plant, Voacanga africana] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US3758478A - Process of obtaining tabersonine - Google Patents [patents.google.com]

- 5. Tabersonine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Tabersonine | C21H24N2O2 | CID 20485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (-)-Tabersonine | 4429-63-4 | FT27985 | Biosynth [biosynth.com]

- 9. CN102050822A - Method for extracting tabersonine from voacanga seed - Google Patents [patents.google.com]

- 10. idl-bnc-idrc.dspacedirect.org [idl-bnc-idrc.dspacedirect.org]

- 11. CN111808103A - Clean production method for extracting tabersonine from African voacanga - Google Patents [patents.google.com]

The Biological Significance of Indole Alkaloids in Apocynaceae Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals